molecular formula C20H12ClNO4 B8672038 4-Amino-7-chloro-1-hydroxy-2-phenoxyanthracene-9,10-dione CAS No. 88604-64-2

4-Amino-7-chloro-1-hydroxy-2-phenoxyanthracene-9,10-dione

Cat. No.: B8672038
CAS No.: 88604-64-2
M. Wt: 365.8 g/mol
InChI Key: YPVGDTVFFRJRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-chloro-1-hydroxy-2-phenoxyanthracene-9,10-dione is a useful research compound. Its molecular formula is C20H12ClNO4 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88604-64-2

Molecular Formula

C20H12ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

4-amino-7-chloro-1-hydroxy-2-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C20H12ClNO4/c21-10-6-7-12-13(8-10)19(24)17-16(18(12)23)14(22)9-15(20(17)25)26-11-4-2-1-3-5-11/h1-9,25H,22H2

InChI Key

YPVGDTVFFRJRHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

When 70.5 g of the 1-hydroxy-2-bromo-4-amino-7-chloroanthraquinone prepared above are subjected to a phenolate fusion as described in Example 467c, then 61 g, corresponding to 83% of theory, of 1-hydroxy-2-phenoxy-4-amino-7-chloro-anthraquinone are obtained, the colour shade of which on silica gel is a pink tinged with blue having the Indicator Number of 51 (Colour Index Hue Indication Chart).
Name
1-hydroxy-2-bromo-4-amino-7-chloroanthraquinone
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.